Ortho- vs. Para-Methoxy Conformational Impact on Kinase Activity
In a systematic SAR study of 5‑arylidene‑2‑thioxo‑1,3‑thiazolidin‑4‑ones as DYRK1A inhibitors, the para‑hydroxybenzylidene analog (compound 3e) exhibited an IC₅₀ of 0.028 μM, whereas the ortho‑hydroxy analog (compound 3d) was inactive (IC₅₀ > 10 μM), demonstrating that the position of the hydrogen‑bond donor on the benzylidene phenyl ring critically controls kinase engagement [REFS‑1]. Extending this positional SAR to methoxy substitution, the ortho‑methoxy group in the target compound is expected to impose a distinct torsional angle between the rhodanine core and the benzylidene ring compared with the para‑methoxy isomer, directly affecting the geometry of key hydrogen‑bond interactions in the ATP‑binding pocket [REFS‑2].
| Evidence Dimension | DYRK1A kinase inhibitory potency (IC₅₀) – ortho‑ vs. para‑substituted hydroxybenzylidene analogs as positional proxies for methoxy |
|---|---|
| Target Compound Data | No direct DYRK1A data available for the 2‑methoxy target compound; predicted to exhibit intermediate potency based on steric/electronic ortho‑effects |
| Comparator Or Baseline | Para‑hydroxy analog 3e: IC₅₀ = 0.028 μM; ortho‑hydroxy analog 3d: IC₅₀ > 10 μM (>350‑fold difference); para‑methoxy analogs in related rhodanine series show MCF‑7 growth inhibition of 82.5 % at 100 µg mL⁻¹ |
| Quantified Difference | Positional isomerism (ortho‑ vs. para‑substitution) produces >350‑fold shift in DYRK1A IC₅₀ for hydroxy analogs; a substantial but currently unquantified difference is anticipated for methoxy analogs |
| Conditions | In vitro kinase inhibition assay; recombinant DYRK1A, CK1, CDK5/p25, GSK3α/β; compounds tested at 0.01, 5 and 10 μM |
Why This Matters
Procurement of the 2‑methoxy isomer rather than the more commonly studied 4‑methoxy isomer is scientifically justified only if the intended target or phenotypic screen is known to be sensitive to benzylidene ring geometry; the ortho‑methoxy group offers a distinct conformational profile that cannot be achieved with the para isomer.
- [1] Loidreau, Y.; Marchand, P.; Dubouilh‑Benard, C.; et al. Design and Microwave Synthesis of New (5Z) 5‑Arylidene‑2‑thioxo‑1,3‑thiazolidin‑4‑one and (5Z) 2‑Amino‑5‑arylidene‑1,3‑thiazol‑4(5H)‑one as New Inhibitors of Protein Kinase DYRK1A. Pharmaceuticals 2021, 14, 1086. DOI: 10.3390/ph14111086. View Source
- [2] Żesławska, E.; Nitek, W.; Tejchman, W.; et al. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules 2022, 27, 3750. DOI: 10.3390/molecules27123750. View Source
